5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide
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Overview
Description
5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide is a chemical compound with the molecular formula C12H12N2O.2BrH. It is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, and a pyridin-2-one moiety. This compound is often used in various scientific research applications due to its versatile properties .
Scientific Research Applications
5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of various chemical products and materials.
Future Directions
The future directions for “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” and similar compounds involve further exploration of their potential applications in the pharmaceutical and agrochemical industries . There’s also interest in the development of novel organic synthesis methods to solve the problems of traditional linker technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide typically involves the reaction of 4-(aminomethyl)benzoic acid with pyridine-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Mechanism of Action
The mechanism of action of 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, while the pyridin-2-one moiety contributes to its overall activity. The compound may modulate various biological processes by affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide include:
- 4-(Aminomethyl)benzoic acid
- Pyridine-2-one derivatives
- Phenylpiperidines
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the aminomethyl group and pyridin-2-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2BrH/c13-7-9-1-3-10(4-2-9)11-5-6-12(15)14-8-11;;/h1-6,8H,7,13H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXDZXHIDNDPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)C=C2.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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